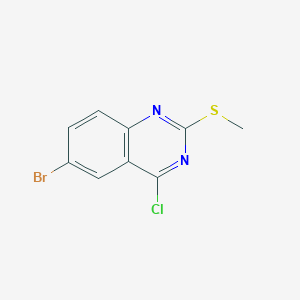

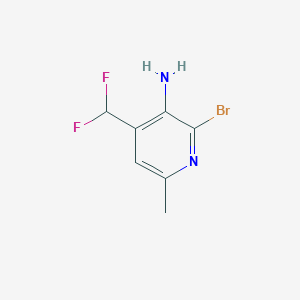

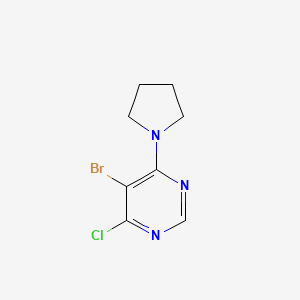

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Descripción general

Descripción

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine is a type of heterocyclic compound . Pyrrolidine, a five-membered ring with a nitrogen atom, is a common structure in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyrrolidine . For instance, 5-bromo-4-methyl-2-substituted pyrimidines with a pyrazolyl substituent in the C4 position were synthesized via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinium salt .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques like IR spectroscopy and mass spectrometry .Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

One notable application involves the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives. Researchers Rahimizadeh, Nikpour, and Bakavoli (2007) developed a method where 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a compound closely related to the query chemical, was treated with carbon disulfide and alkyl halides to yield 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives were further modified to obtain 7-amino derivatives through reactions with secondary amines, showcasing the versatility of bromo-chloro-pyrimidine compounds in heterocyclic chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Activity

Another application is found in the development of antiviral agents. Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at the 5-position, demonstrating that these derivatives have notable inhibitory activity against retroviruses, including human immunodeficiency virus (HIV). This research illustrates the potential of bromo-chloro-pyrimidine derivatives in medicinal chemistry, particularly in the design of new antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Investigation of Regioselectivity

Research by Doulah et al. (2014) focused on the regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the production of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This study contributes to the understanding of reaction mechanisms and regioselectivity in the synthesis of pyrimidine derivatives, highlighting the utility of bromo-chloro-pyrimidine compounds in detailed chemical investigations (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s worth noting that pyrimidine and its derivatives have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

It has been suggested that pyrimidine derivatives may exert their effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

It has been suggested that pyrimidine derivatives may have neuroprotective and anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine can be influenced by various environmental factors. For instance, it is recommended to store this compound in a dark place, sealed in dry, at room temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-4-chloro-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZNGJSXLQZAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)

![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)

![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B1528976.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B1528979.png)